molecular formula C21H22N2O2 B2833470 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941909-59-7

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2833470
CAS No.: 941909-59-7
M. Wt: 334.419
InChI Key: QQGMOHCVOBPAKQ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle . Quinolines have a wide range of applications in medicinal chemistry due to their presence in many biologically active compounds .


Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with anilines or anthranilic acid derivatives . Other methods may involve the use of heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The quinoline moiety of the molecule has a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also be dehydrogenated to form their aromatic counterparts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, quinoline derivatives are planar and aromatic, and can participate in pi-pi stacking interactions .

Scientific Research Applications

Metabolic Fate and Isozyme Mapping

The synthetic cannabinoid receptor agonists QMMSB and QMiPSB, sharing structural similarities with the chemical , undergo significant metabolic transformations including ester hydrolysis and hydroxylation. These processes are catalyzed by enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP3A5, with ester hydrolysis being a crucial step for both SCRAs. The metabolic fate of these compounds involves the generation of hydroxyl and N-dealkyl metabolites, suggesting a complex biotransformation pathway that may be relevant to the study of similar quinoline derivatives (Richter et al., 2022).

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, including those related to the chemical , are known for their efficiency as fluorophores. Their applications in biochemistry and medicine for studying various biological systems are significant. The synthesis and transformation of these compounds have led to the development of new quinoline derivatives with potential as antioxidants and radioprotectors, showcasing their versatile utility in scientific research (Aleksanyan & Hambardzumyan, 2013).

Anti-corrosion Applications

8-hydroxyquinoline derivatives have demonstrated impressive anti-corrosion performance for mild steel in acidic media. This includes compounds structurally related to the one , illustrating the potential industrial applications of quinoline derivatives in protecting metals against corrosion. These findings highlight the chemical's relevance not only in pharmacology but also in materials science (Douche et al., 2020).

Inhibition of DNA-dependent Protein Kinase

Quinolinone and pyridopyrimidinone inhibitors, including structures related to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK). This is critical for cancer research, where inhibiting DNA-PK can enhance the efficacy of radiotherapy and chemotherapy by targeting the DNA repair mechanisms of cancer cells (Barbeau et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some quinoline derivatives are known to inhibit certain proteins, such as survivin .

Future Directions

Quinoline derivatives have been the focus of much research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for medicinal applications .

Properties

IUPAC Name

4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGMOHCVOBPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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